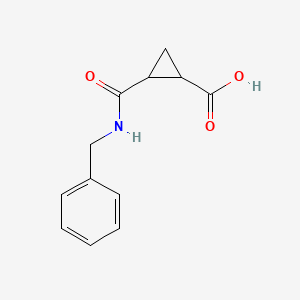

2-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

2-(benzylcarbamoyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(9-6-10(9)12(15)16)13-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWHNFZMBCQYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Process:

- Preparation of Sulfonium or Phosphonium Ylides : Stable sulfonium ylides are synthesized from precursors like alkyl halides and sulfur compounds, often involving halogenation and subsequent base treatment.

- Reaction with Olefins : The ylide reacts with an activated olefin (e.g., benzyl or substituted styrenes) under mild conditions (10°C to 50°C), leading to cyclopropanation.

- Carboxylation Step : The cyclopropane carboxylic acid derivatives are obtained through subsequent oxidation or carboxylation steps, often involving oxidants like hydrogen peroxide or potassium permanganate.

Research Findings:

Data Table 1: Cyclopropanation via Sulfonium Ylides

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1. Ylide synthesis | Alkyl halide + sulfur compound | - | Stable sulfonium salt formation |

| 2. Cyclopropanation | Olefin + ylide, 15-50°C | 50-80% | Reaction with activated olefins |

| 3. Hydrolysis | Ester + aqueous base | >70% | Acid formation |

Suzuki-Miyaura Cross-Coupling for Functionalization

Post-cyclopropanation, functionalization of the cyclopropane ring with benzyl or carbamoyl groups can be achieved via Suzuki-Miyaura cross-coupling . This method involves coupling a brominated or iodinated cyclopropane derivative with boronic acids bearing benzyl or carbamoyl functionalities.

Procedure:

- Preparation of Brominated Cyclopropane Carboxylic Acid : Starting from cyclopropane-1-carboxylic acid derivatives, bromination at the aromatic ring (para-position) is performed.

- Coupling Reaction : The brominated intermediate reacts with benzylboronic acid derivatives in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate, often in dioxane/water mixtures.

- Purification : Chromatography yields the benzylcarbamoyl-substituted cyclopropane derivatives.

Research Findings:

Data Table 2: Suzuki-Miyaura Coupling for Benzylcarbamoyl Derivatives

| Entry | Substrate | Boronic Acid | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Brominated cyclopropane | Benzylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O | 80°C | 55-77 |

| 2 | Similar derivatives | Various | Same | Same | 80°C | 50-70 |

Oxidative and Non-Catalytic Routes

Alternative routes involve oxidation of cyclopropanecarboxaldehyde or cyclopropanecarboxylate esters to the corresponding acids, often employing oxidants like hydrogen peroxide or potassium permanganate under controlled conditions.

Notable Method:

- Oxidation of Cyclopropanecarboxaldehyde : A non-catalytic oxidation process converts aldehydes directly to acids, minimizing side reactions.

Limitations:

- These methods often require careful control of reaction conditions to prevent ring-opening or over-oxidation.

Summary of Preparation Strategies

| Method | Key Reagents | Advantages | Drawbacks |

|---|---|---|---|

| Ylide-mediated cyclopropanation | Sulfonium or phosphonium salts + olefins | High regioselectivity, versatile | Multi-step, requires ylide preparation |

| Suzuki-Miyaura coupling | Brominated cyclopropane + boronic acids | Functional group tolerance, high yields | Requires halogenation step |

| Oxidative routes | Cyclopropanecarboxaldehyde + oxidants | Direct conversion, straightforward | Over-oxidation risk, ring stability issues |

Notes and Recommendations

- The choice of method depends on the desired substitution pattern and functional groups.

- Ylide-mediated cyclopropanation offers precise control over stereochemistry but involves complex precursor synthesis.

- Suzuki coupling provides a flexible platform for introducing benzyl and carbamoyl groups post-cyclopropanation.

- Oxidative methods are suitable for large-scale production when ring stability is maintained.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted cyclopropanecarboxylic acid derivatives.

Scientific Research Applications

Agricultural Applications

Insecticides and Acaricides

One of the primary applications of 2-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid is in the development of insecticides and acaricides. The compound serves as an intermediate in the synthesis of substituted phenoxybenzyloxycarbonyl derivatives, which exhibit enhanced insecticidal and acaricidal properties compared to previously known products. These derivatives are effective against a range of pests, including hygiene pests and stored product pests, as well as ectoparasites affecting animals .

Formulation Types

The active compounds derived from this acid can be formulated into various types such as:

- Solutions

- Emulsions

- Wettable powders

- Suspensions

- Aerosols

- Granules

These formulations can be tailored for specific applications, ensuring effective pest control while maintaining stability under different conditions .

Pharmaceutical Applications

Potential Therapeutic Uses

Research indicates that compounds similar to this compound may have potential therapeutic applications, particularly in modulating biological pathways involved in diseases such as diabetes and inflammation. For instance, studies on related compounds have shown promise in agonizing peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and inflammation .

Chemical Synthesis

Synthesis of Chiral Compounds

The compound is also utilized in the synthesis of chiral intermediates. It can be resolved into its optical isomers using resolving agents like N-benzyl-D-2-aminobutanol, allowing for the production of optically pure forms required for various applications in pharmaceuticals . This ability to produce enantiomerically pure compounds is critical for the development of drugs that require specific stereochemistry for efficacy.

Case Studies

Case Study: Insecticidal Efficacy

In a study assessing the effectiveness of formulations containing derivatives of this compound against common agricultural pests, researchers found that these formulations demonstrated significant residual activity on treated surfaces. For example, cabbage plants treated with these formulations showed over 90% mortality in populations of peach aphids within a specified timeframe .

Case Study: Chiral Resolution

Another study focused on the resolution of racemic mixtures involving this compound derivatives. The use of chiral resolving agents led to high enantiomeric excesses (over 98%) for both resolved isomers, showcasing the compound's utility in producing high-purity chiral intermediates essential for drug development .

Mechanism of Action

The mechanism of action of 2-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and selected analogs from and :

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (LogP): The benzylcarbamoyl group in the target compound likely increases LogP compared to methoxycarbonyl (compound 1, LogP ~0.5) due to aromaticity. The Boc-protected analog (compound ) has a higher LogP (~1.8), reflecting its tert-butyl group’s hydrophobicity. The cyano-substituted analog (compound 5) exhibits lower LogP (~0.2) due to polarity .

- Solubility and Permeability: The carboxylic acid group in all compounds enhances water solubility (e.g., compound 1: ~50 mg/mL in aqueous buffers). The Boc group in compound reduces aqueous solubility but improves blood-brain barrier (BBB) permeability, as noted in its "BBB permeability: Yes" classification .

Synthetic Accessibility:

Biological Activity

2-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative notable for its structural complexity, combining a benzylcarbamoyl group and a carboxylic acid functional group. This unique configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and proteomics research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 219.24 g/mol. The compound features:

- Cyclopropane Ring : A three-membered carbon ring that influences its reactivity.

- Amide Group : Enhances biological activity due to its ability to form hydrogen bonds.

- Carboxylic Acid Group : Provides acidic properties and potential for ionization.

Biological Activity Overview

The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors. The following sections summarize key findings from recent studies.

Interaction Studies

Research indicates that this compound may exhibit significant binding affinity to specific proteins, suggesting potential therapeutic applications. Interaction studies focus on:

- Enzyme Inhibition : The compound may inhibit certain enzymes, which could lead to therapeutic benefits in conditions like cancer or inflammation.

- Receptor Modulation : Its structural features may allow it to modulate receptor activity, influencing cellular signaling pathways.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological macromolecules. These studies reveal:

| Compound | Binding Affinity (ΔG, kcal/mol) | Target |

|---|---|---|

| This compound | -6.5 | ACO2 enzyme |

| Benzyl sulfides | -5.3 | Cytochrome P450 |

The data suggest that the compound has a favorable interaction profile with biological targets, indicating its potential as a lead compound for further development .

Synthetic Routes and Applications

The synthesis of this compound typically involves multi-step organic reactions, allowing for the production of this compound in laboratory settings. Its applications include:

- Proteomics Research : Used as a biochemical tool for studying protein interactions.

- Medicinal Chemistry : Investigated for its potential as an anti-cancer agent due to its structural properties.

Q & A

Q. How can this compound serve as a building block in drug discovery?

- Methodological Answer :

- Prodrug Design : Carboxylic acid moiety can be esterified for enhanced bioavailability, with enzymatic cleavage in vivo.

- Targeted Delivery : Conjugation to antibody-drug conjugates (ADCs) via carbamoyl linkers .

- Fragment-Based Screening : Utilize the cyclopropane core as a rigid scaffold in SAR studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.